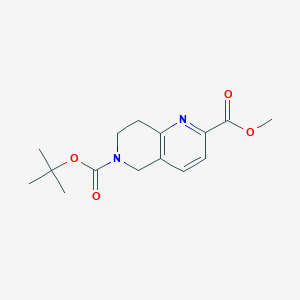

6-叔丁基-2-甲基-7,8-二氢-1,6-萘啶-2,6(5H)-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, has been successfully achieved through a four-step process starting from commercially available piperidin-4-ylmethanol. The process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, resulting in a high total yield of 71.4%. This compound serves as a crucial building block in the development of various anticancer agents, some of which have shown potential in overcoming drug resistance issues in cancer treatment. The structure of the synthesized compound was confirmed using 1H NMR, ensuring its purity and correctness for further applications in drug development .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate, insights can be drawn from related compounds. For instance, the structure of 2,6-di-tert-butyl-1,4-benzoquinone-4-N-(8-tosylamino-1-naphthyl)imine has been studied, revealing a nonplanar cyclohexadienone fragment in a "boat" configuration. This compound serves as a model for thermo- and photochromic compounds, where the introduction of bulky electron-withdrawing groups like tosyl stabilizes the open quinoneimine form. Such structural analyses are crucial in understanding the behavior and reactivity of similar compounds under various conditions .

Chemical Reactions Analysis

The research on related compounds provides insights into the chemical behavior of bulky tert-butyl substituted compounds. The stability of the open quinoneimine form in both crystalline state and solution, as observed in the 2,6-di-tert-butyl-1,4-benzoquinone derivative, suggests that the presence of tert-butyl groups along with other electron-withdrawing substituents can significantly influence the reactivity and stability of these molecules. This information is valuable when considering the chemical reactions that 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate might undergo, as the steric and electronic effects of the substituents will play a key role in its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the data. However, based on the properties of structurally related compounds, it can be inferred that the tert-butyl groups would impart a degree of steric hindrance, potentially affecting the solubility and reactivity of the compound. The presence of multiple functional groups, such as carboxylate and naphthyridine, would also contribute to the compound's overall polarity, solubility in various solvents, and its ability to participate in further chemical reactions. These properties are essential for the compound's application in drug development, as they will influence its pharmacokinetics and pharmacodynamics .

科学研究应用

合成应用和环境考虑

合成酚类抗氧化剂:合成酚类抗氧化剂,如与叔丁基相关的抗氧化剂,用于各种工业应用,以防止氧化损伤和延长产品保质期。研究探讨了它们的环境存在、人类接触和潜在毒性,表明需要毒性较低且对环境影响较小的新型化合物 (刘和马伯里,2020).

分解技术:对有机化合物(包括带有叔丁基的化合物)的分解方法的研究,突出了冷等离子体反应器在环境修复中的应用。这表明化学化合物与环境科学和技术相关,特别是在分解污染物方面 (谢等人,2011).

属性

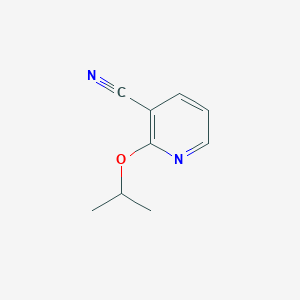

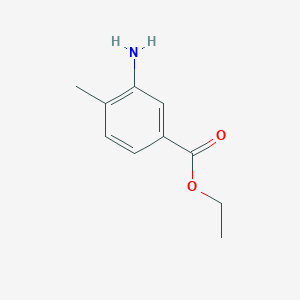

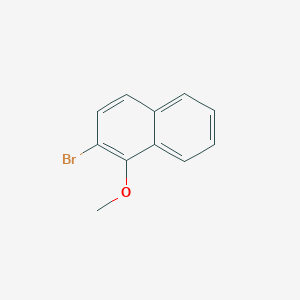

IUPAC Name |

6-O-tert-butyl 2-O-methyl 7,8-dihydro-5H-1,6-naphthyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-8-7-11-10(9-17)5-6-12(16-11)13(18)20-4/h5-6H,7-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDSQSLFPRZTOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461379 |

Source

|

| Record name | 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

CAS RN |

259809-47-7 |

Source

|

| Record name | 6-(1,1-Dimethylethyl) 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。